4-(Azepan-1-ylsulfonyl)benzenesulfonamide
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Overview
Description
4-(Azepan-1-ylsulfonyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The azepane ring in this compound adds a unique structural feature, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-ylsulfonyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with azepane in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this reaction, the sulfonyl chloride reacts with the amine group of azepane to form the sulfonamide linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-ylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-(Azepan-1-ylsulfonyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-ylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . The inhibition of these enzymes can lead to therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-1-ylsulfonyl)benzenesulfonamide
- 4-(Morpholin-1-ylsulfonyl)benzenesulfonamide
- 4-(Pyrrolidin-1-ylsulfonyl)benzenesulfonamide
Uniqueness
4-(Azepan-1-ylsulfonyl)benzenesulfonamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
55619-39-1 |
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Molecular Formula |
C12H18N2O4S2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(azepan-1-ylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18N2O4S2/c13-19(15,16)11-5-7-12(8-6-11)20(17,18)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H2,13,15,16) |
InChI Key |
ABKOKFRTCWULAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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